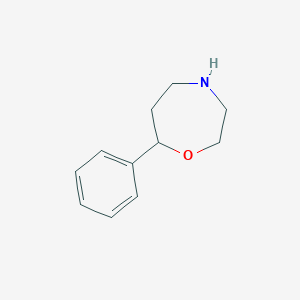

7-Phenyl-1,4-oxazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

7-phenyl-1,4-oxazepane |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-12H,6-9H2 |

InChI Key |

YHTYFRNGCOTKOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCOC1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Oxazepane Ring Systems

Cyclization Reactions for 1,4-Oxazepane (B1358080) Formation

Cyclization reactions form the bedrock of 1,4-oxazepane synthesis, with various approaches tailored to specific precursors and desired substitution patterns.

Base-Promoted Exo-Mode Cyclization of Alkynyl Alcohols for 1,4-Oxazepine (B8637140) Derivatives

A novel and efficient solvent-free and metal-free method has been developed for the synthesis of 1,4-oxazepine derivatives. nih.govorganic-chemistry.orgacs.orgacs.org This approach utilizes the base-promoted hydroalkoxylation of alkynyl alcohols. The reaction proceeds via a regioselective 7-exo-dig cyclization, yielding the desired seven-membered ring structures exclusively. nih.govacs.orgacs.org

The process is typically promoted by a base such as sodium hydride (NaH) under mild heating. organic-chemistry.org A key advantage of this methodology is the avoidance of expensive and potentially toxic metal catalysts. organic-chemistry.orgacs.orgacs.org The mechanism, supported by Density Functional Theory (DFT) calculations, involves the formation of an allene (B1206475) intermediate. organic-chemistry.org The starting alkynyl alcohols can be synthesized diastereoselectively from amino acid derivatives via the Grignard reaction, with the stereochemistry following Cram's rule. nih.govorganic-chemistry.orgacs.org

| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Ref |

| NaH | None | 70°C | 40 min | 94% | organic-chemistry.org |

This method has been successfully applied to various amino acid derivatives to produce 1,4-oxazepine compounds with moderate to excellent yields. organic-chemistry.orgacs.org

Intramolecular Palladium-Catalyzed Cycloamination Approaches to Oxazepine Ring Systems

Palladium-catalyzed reactions are powerful tools for constructing heterocyclic systems. The intramolecular aza-Wacker-type reaction, a form of oxidative amination, can be employed to create C-N bonds and forge ring systems. nih.gov While the provided sources focus on aza[3.1.0]bicycles, the underlying principle of palladium(II)-catalyzed nucleopalladation of an olefin followed by subsequent reaction steps is applicable to the formation of larger rings like oxazepanes. nih.gov

Another relevant palladium-catalyzed approach involves an intramolecular oxypalladation-initiated cascade. This method has been used for the chemodivergent synthesis of complex molecules, including benzazepines, demonstrating the power of palladium catalysis to trigger complex ring-forming sequences. rsc.org Such strategies could be adapted for oxazepine synthesis by carefully designing substrates with appropriately tethered alcohol and amine functionalities.

Brønsted Acid-Catalyzed Intramolecular Etherification Reactions for 4,7-Disubstituted 1,4-Oxazepanes

A straightforward synthesis for novel 4,7-disubstituted 1,4-oxazepanes has been achieved through Brønsted acid-catalyzed intramolecular etherification. eurekaselect.com This strategy has been implemented in two primary ways: a three-component Mannich-type reaction and the cyclization of N-tethered bis-alcohols. eurekaselect.comdocumentsdelivered.com

In the latter approach, diversely substituted N-tethered bis-alcohols undergo cyclization catalyzed by sulfuric acid (H₂SO₄) in a solvent like p-dioxane. eurekaselect.comdocumentsdelivered.com The reaction proceeds through the formation of a key benzylic carbocation intermediate. eurekaselect.comdocumentsdelivered.com The reaction conditions, particularly temperature, are critical for selectively forming the desired 1,4-oxazepane products. eurekaselect.comdocumentsdelivered.com This method provides access to a range of diversely substituted 1,4-oxazepanes in moderate to good yields. eurekaselect.comdocumentsdelivered.com More recently, a catalyst-free method has been reported where acidic additives trigger a cascade cyclization of aminomaleimides with N-alkyl amines to form benzo Current time information in Brisbane, AU.acs.orgoxazepane derivatives at room temperature. nih.govresearchgate.net

| Precursor Type | Catalyst/Acid | Solvent | Key Intermediate | Product Type | Ref |

| N-tethered bis-alcohols | H₂SO₄ | p-dioxane | Benzylic carbocation | 4,7-Disubstituted 1,4-Oxazepanes | eurekaselect.comdocumentsdelivered.com |

| Aminomaleimides/N-alkyl amines | Acetic Acid | Acetonitrile (B52724) | C(sp³)–N bond cleavage | Benzo Current time information in Brisbane, AU.acs.orgoxazepane derivatives | nih.gov |

Cyclization of Rotationally Restricted Amino Acid Precursors for 1,4-Oxazepane-2,5-diones

The synthesis of 1,4-oxazepane-2,5-diones is challenging due to the inherent preference of the precursor's amide bond for a trans-conformation, which positions the reactive ends of the molecule far apart, impeding cyclization. acs.org To overcome this, strategies that introduce rotational restriction into the amino acid precursor are employed. acs.org

By introducing a third substituent on the nitrogen atom, such as in proline or sarcosine (B1681465) derivatives, the cis/trans isomer ratio is altered, facilitating the ring-closure reaction. acs.org Another successful approach involves the use of removable protecting groups, like the p-methoxybenzyl (PMB) group, or the application of pseudoprolines (serine-derived oxazolidines), which force the precursor into a conformation suitable for cyclization. acs.orgresearchgate.net These methods have enabled the synthesis of N-unsubstituted 1,4-oxazepane-2,5-diones. acs.orgresearchgate.net This line of research also led to the structural reassignment of the natural product serratin, which was initially thought to contain a 1,4-oxazepane-2,5-dione core. acs.orgresearchgate.net

| Precursor Type | Strategy for Cyclization | Example Precursor Derivative | Ref |

| N-(3-hydroxyacyl) amino acid derivative | Introduction of a third N-substituent | Proline or Sarcosine derivatives | acs.org |

| N-acyl amino acid | Use of a removable protecting group | PMB-protected derivative | acs.orgresearchgate.net |

| N-acyl amino acid | Application of pseudoprolines | Serine-derived oxazolidines | acs.orgresearchgate.net |

Cycloaddition Reactions Toward 1,3-Oxazepane-4,7-diones

[2+5] Cycloaddition reactions provide a direct route to seven-membered heterocyclic systems. Specifically, new bis-1,3-oxazepine-4,7-dione derivatives have been synthesized through the cycloaddition of bisimine derivatives with anhydrides like phthalic anhydride (B1165640) or maleic anhydride in dry benzene. uokerbala.edu.iq This reaction constructs the 1,3-oxazepane-4,7-dione core in a single step from readily available starting materials. uokerbala.edu.iq

Similarly, 1,3-oxazepane-4,7-dione derivatives can be prepared by reacting Schiff's bases with succinic anhydride in a cycloaddition process. researchgate.net These methods highlight the utility of cycloaddition chemistry in efficiently building the oxazepane skeleton.

Enantioselective Synthesis Strategies

The development of enantioselective methods is paramount for accessing specific stereoisomers of 1,4-oxazepanes, which is often crucial for their biological function.

An effective metal-free strategy involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid. nih.govacs.org This process allows for the creation of chiral seven-membered 1,4-benzoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee) under mild conditions. nih.govacs.org The reaction tolerates a broad range of substrates, demonstrating its versatility. nih.govacs.org

Another approach focuses on building the chiral framework from the start. An efficient two-step preparation of single-enantiomer (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones has been described. researchgate.net This synthesis begins with chiral aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester. The key ring-closing step of the intermediate epoxyamide is catalyzed by Scandium(III) triflate (Sc(OTf)₃). researchgate.net This method allows for the facile synthesis of specific enantiomers by selecting the appropriate chiral starting materials. researchgate.net

| Strategy | Catalyst / Key Reagent | Substrate Type | Product Type | Enantioselectivity | Ref |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid | 3-Substituted Oxetanes | Chiral 1,4-Benzoxazepines | Up to 94% ee | nih.govacs.org |

| Synthesis from Chiral Pool | Sc(OTf)₃ | Chiral Aminoethanols | Single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones | Homochiral | researchgate.net |

Merging Electrocatalysis with Organocatalysis for Dihydrodibenzooxazepanes

The synergistic combination of electrocatalysis and organocatalysis is an emerging strategy in organic synthesis. However, specific applications of this dual catalytic system for the synthesis of dihydrodibenzooxazepanes, which are structurally related to 7-Phenyl-1,4-oxazepane, are not yet extensively documented in the literature. This area represents a promising frontier for future research, potentially offering novel, efficient, and green pathways to these important scaffolds.

Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes

A highly effective, metal-free method for synthesizing chiral seven-membered 1,4-benzoxazepines has been developed utilizing the enantioselective desymmetrization of 3-substituted oxetanes. acs.orgnih.gov This reaction is catalyzed by a confined chiral phosphoric acid and proceeds under mild conditions with a high degree of enantiocontrol. acs.org While this method has been optimized for benzo-fused derivatives, the core principle of intramolecular ring-opening of an oxetane (B1205548) by a tethered amine presents a powerful strategy that could be adapted for the synthesis of non-fused systems like this compound.

The process involves an intramolecular cyclization where a nucleophilic amine attacks one of the methylene (B1212753) groups of the strained oxetane ring, guided by the chiral Brønsted acid catalyst. This catalyst protonates the oxetane oxygen, activating it for nucleophilic attack and controlling the stereochemical outcome. The reaction demonstrates good to high yields (up to 98%) and high enantioselectivity (up to 94% ee). acs.org The versatility of this method is showcased by its tolerance for a broad range of substrates. acs.org

| Catalyst | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| (C6H5O)2P(O)OH | 24 | 62 | 0 |

| (R)-CPA-2 | 24 | 75 | 58 |

| (R)-CPA-5 | 24 | 85 | 81 |

| (R)-CPA-7 | 24 | 82 | 82 |

| (R)-CPA-8 (SPINOL-derived) | 24 | 85 | 92 |

Polymer-Supported Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids: Regioselectivity and Stereoselectivity Control

A solid-phase synthesis approach has been developed for preparing chiral 1,4-oxazepane-5-carboxylic acids, including derivatives with a phenyl substituent at the 2-position. This methodology utilizes a polymer-supported homoserine as the starting material. The immobilized amino acid is reacted with nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides.

Cleavage from the polymer support using different reagents dictates the final product. Treatment with trifluoroacetic acid (TFA) leads to the removal of a silyl (B83357) protecting group followed by spontaneous lactonization. In contrast, cleavage mediated by TFA and triethylsilane (Et3SiH) yields the desired 1,4-oxazepane derivatives. The regioselectivity and stereoselectivity of the cyclization are dependent on the substitution pattern of the starting acetophenone. Subsequent catalytic hydrogenation of the nitro group facilitates the separation of the resulting diastereomeric anilines, allowing for the isolation and full characterization of the major isomers. This method provides a systematic way to access these complex scaffolds, although the formation of the oxazepane ring itself can be nonstereoselective.

Green Chemistry and Sustainable Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of 1,4-oxazepanes. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Solvent- and Metal-Free Cyclization Protocols

The development of solvent- and metal-free synthetic routes is a key goal in green chemistry. The chiral Brønsted acid-catalyzed enantioselective desymmetrization of oxetanes described in section 2.2.2 is a prime example of a metal-free approach to synthesizing related 1,4-benzoxazepine (B8686809) structures. acs.org Such organocatalytic methods avoid the environmental and economic costs associated with transition metal catalysts.

Additionally, metal-free intramolecular alkyne-azide cycloadditions have been employed to construct complex fused 1,4-oxazepine ring systems. dntb.gov.ua These reactions often proceed with high efficiency and without the need for metallic catalysts, contributing to a more sustainable synthetic process.

Continuous Flow Synthesis Methods Utilizing Silicon Amine Protocol Reagents and Photoredox Catalysis

A scalable and efficient method for synthesizing substituted oxazepanes has been developed using a combination of Silicon Amine Protocol (SLAP) reagents and photoredox catalysis under continuous flow conditions. This process involves the photocatalytic coupling of aldehydes and SLAP reagents.

The success of this method relies on an inexpensive organic photocatalyst, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), and a Lewis acid additive. This combination facilitates the formation of an amine radical cation, which is crucial for the catalytic cycle. Continuous flow conditions offer significant advantages, including reduced reaction times, improved reproducibility, and easier scalability compared to traditional batch processes. This approach represents a significant advancement in the convenient and versatile synthesis of N-heterocycles.

Atom Economy in 1,4-Oxazepane Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful.

The synthesis of 1,4-oxazepane cores from N-propargylamines is a notable example of a reaction pathway with high atom economy. researchgate.netnih.gov These reactions, which often involve cyclization or isomerization cascades, can proceed with 100% atom economy in ideal cases, as all atoms from the starting material are incorporated into the product. researchgate.netmdpi.comprimescholars.com Such transformations are highly desirable as they minimize the formation of stoichiometric byproducts, leading to shorter synthetic routes and a reduced environmental footprint. researchgate.net

Synthetic Utility of N-Propargylamines in 1,4-Oxazepane Core Construction

N-Propargylamines have emerged as remarkably versatile building blocks in heterocyclic synthesis. Their utility in constructing the 1,4-oxazepane core primarily relies on intramolecular cyclization reactions, particularly the 7-exo-dig cyclization, which is a favored pathway according to Baldwin's rules.

The general strategy involves the synthesis of a suitably substituted N-propargylamine precursor that contains a tethered hydroxyl group. This precursor, upon treatment with a base or a metal catalyst, undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne functionality. This cyclization event leads to the formation of the seven-membered 1,4-oxazepane ring.

For the specific synthesis of this compound, a plausible precursor would be an N-propargyl derivative of 2-amino-1-phenylethanol. The reaction would proceed as follows:

Precursor Synthesis: 2-Amino-1-phenylethanol is reacted with propargyl bromide in the presence of a base to afford N-propargyl-2-amino-1-phenylethanol.

Cyclization: The resulting amino alcohol is then subjected to cyclization conditions. This is often promoted by a base (such as sodium hydride or potassium tert-butoxide) or a transition metal catalyst (typically gold or silver salts). The base deprotonates the hydroxyl group, activating it for nucleophilic attack on the alkyne.

The 7-exo-dig cyclization is highly regioselective, leading to the desired 1,4-oxazepane ring. The reaction can be influenced by various factors, including the choice of base or catalyst, solvent, and temperature. While specific experimental data for the direct synthesis of this compound via this method is not extensively reported in publicly available literature, the synthesis of related aryl-substituted 1,4-oxazepanes has been documented, demonstrating the viability of this approach.

Below is a representative table of reaction conditions for the synthesis of a 7-aryl-1,4-oxazepine via a base-mediated 7-exo-dig cyclization of a propargylated precursor, which illustrates the general parameters for this type of transformation.

| Entry | Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-(3-phenylprop-2-yn-1-yl)-2-aminophenol | NaH | DMF | 25 | 85 |

| 2 | N-(prop-2-yn-1-yl)-2-amino-1-phenylethanol | KOtBu | THF | 60 | 78 |

This table presents generalized data for analogous reactions and should be considered illustrative for the synthesis of this compound.

Prins Carbocyclization Cascades for Linear-Fused Heterocyclic Ring Systems Including 1,4-Oxazepanes

The Prins reaction, in its classic form, involves the acid-catalyzed condensation of an alkene with an aldehyde. However, modern variations, particularly those involving alkynes, have expanded its scope to the synthesis of complex heterocyclic systems, including 1,4-oxazepanes. The alkynyl Prins carbocyclization cascade is a powerful one-pot reaction that can generate multiple rings and stereocenters with high efficiency. researchgate.netresearchgate.net

This methodology facilitates the synthesis of not only simple 1,4-oxazepanes but also more complex linear-fused heterocyclic systems. researchgate.net The reaction is typically catalyzed by a Brønsted or Lewis acid and involves the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular three-component coupling of an alkyne, an oxocarbenium/iminium ion, and an arene. researchgate.net This cascade enables the synthesis of a wide array of fused heterotricycles. researchgate.net

A key feature of this method is the formation of a vinyl cation intermediate which is then trapped intramolecularly by a nucleophile. researchgate.net For the construction of a 1,4-oxazepane ring, the starting materials are carefully chosen to facilitate the desired cyclization. A typical reaction would involve an alkynyl alcohol, an aldehyde, and an acid catalyst.

In the context of synthesizing this compound, a hypothetical Prins-type cyclization could be envisioned starting from a precursor containing both a hydroxyl and a styryl group, which would react with an aldehyde. A more direct application of the principles of the Prins reaction for a non-fused system would involve the acid-catalyzed reaction of an appropriate amino alcohol with an aldehyde and an alkyne.

Research has demonstrated the successful synthesis of a fused 1,4-oxazepane system using a Brønsted acid-catalyzed carbocyclization cascade. researchgate.net In this reported synthesis, an alcohol was reacted under standard conditions to yield the 1,4-oxazepane product in high yield, with its structure confirmed by single-crystal X-ray analysis. researchgate.net

The optimization of such a cascade reaction involves screening various acids, solvents, and reaction temperatures to maximize the yield and diastereoselectivity. researchgate.net The use of co-solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been shown to be beneficial in stabilizing carbocationic intermediates. researchgate.net

The following table provides representative data from a study on the synthesis of a fused 1,4-oxazepane, illustrating the conditions and outcomes of a Prins carbocyclization cascade.

| Entry | Alcohol Precursor | Aldehyde | Catalyst | Solvent | Yield (%) |

| 1 | Arene-tethered alkynyl alcohol | Formaldehyde | TfOH | DCM/HFIP | 89 |

This table is based on the synthesis of a fused 1,4-oxazepane and serves as an example of the Prins carbocyclization methodology. researchgate.net

Mechanistic Investigations of 1,4 Oxazepane Forming Reactions

Elucidation of Reaction Pathways through Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the complex reaction pathways involved in the formation of 1,4-oxazepanes. These computational methods provide detailed insights into the energetics of reactants, intermediates, transition states, and products, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It has been instrumental in studying the intermediates formed during the synthesis of heterocyclic compounds, including those related to 1,4-oxazepanes.

DFT calculations have been employed to analyze various proposed reaction mechanisms. For instance, in studies of related heterocyclic systems like 1,4-diazepanes, DFT has been used to evaluate the viability of different reaction paths by calculating the Gibbs free energies of transition states. nih.gov These calculations can help determine the most likely pathway, such as whether a reaction proceeds via direct reductive amination or through an aminal C–N bond insertion. nih.gov Similarly, DFT has been applied to study the racemization mechanisms of chiral 1,4-benzodiazepines like oxazepam, a process relevant to its pharmacological profile. rsc.orgx-mol.net In this context, DFT helps to analyze proposed pathways such as keto-enol tautomerization and ring-chain tautomerism by modeling the stationary points on the potential energy surface. rsc.orgx-mol.net

While direct DFT studies on allene (B1206475) intermediates in 7-phenyl-1,4-oxazepane synthesis are not extensively documented in the reviewed literature, the application of DFT to elucidate reaction mechanisms in structurally similar compounds is well-established. For example, DFT calculations have supported a proposed hydroalkoxylation mechanism in the synthesis of 1,4-oxazepine (B8637140) derivatives. nih.gov These studies often involve optimizing the geometries of intermediates and transition states to understand the stereochemical outcomes of reactions. researchgate.net

Table 1: Application of DFT in Mechanistic Studies of Heterocycles

| System Studied | Mechanism Investigated | Computational Method | Key Findings |

|---|---|---|---|

| 1,4-Diazepane derivatives | Reductive amination pathways | DFT (ORCA 5.0.4) | Evaluated the viability of direct amination vs. aminal C-N bond insertion by comparing Gibbs free energy barriers. nih.gov |

| Oxazepam (1,4-Benzodiazepine) | Racemization process | DFT (B3LYP, M062X) | Identified ring-chain tautomerism as the most likely mechanism by matching calculated energy barriers with experimental data. rsc.orgx-mol.net |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Semi-empirical and ab initio MO methods are valuable for analyzing transition states in chemical reactions.

Studies on the formation of the 1,4-oxazepine ring from 1,8-naphthyridine (B1210474) derivatives have utilized both the semi-empirical MO method AM1 and the ab initio method Gaussian 94. nih.govresearchgate.netpharm.or.jp In these investigations, the energies of molecules along the reaction path were calculated to locate and characterize the transition states associated with the experimentally observed products. nih.govresearchgate.netpharm.or.jp The calculations were able to predict the correct product for several reactants and even suggested the formation of a different, previously unobserved type of oxazepine compound, which was later verified experimentally. nih.govresearchgate.netpharm.or.jp This demonstrates the predictive power of MO methods in mechanistic chemistry. The energy differences between competing transition states, calculated using methods like Gaussian 94 with an RHF/3-21G basis set, can be correlated with the experimental yields of the resulting products. pharm.or.jp

For reactions occurring in complex environments, such as in the presence of a solvent or in biological systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a computationally feasible approach. In this method, the chemically active part of the system (e.g., the reacting molecules) is treated with a high-level QM method, while the surrounding environment is described using a less computationally expensive MM force field. cuni.cz

The QM/MM methodology has been successfully applied to study the reaction mechanisms of metal complexes with DNA, where the metal complex and the interacting DNA bases form the QM region, and the rest of the DNA and solvent are treated with MM. cuni.cz This approach allows for the calculation of free energy profiles using techniques like umbrella sampling, providing insights that are in good agreement with experimental rate constants. cuni.cz Although specific QM/MM studies on this compound were not found, the principles are broadly applicable. For instance, QM/MM methods are used to calculate hydration free energies, which are crucial for understanding reaction thermodynamics in aqueous media. nih.gov The accuracy of these calculations depends on the choice of both the QM Hamiltonian (e.g., semi-empirical methods) and the MM water model. nih.gov

Table 2: QM/MM Computational Schemes

| Methodology | Description | Typical Application |

|---|---|---|

| Additive Scheme | The total energy is the sum of the QM energy of the quantum core, the MM energy of the entire system, and the interaction energy between the QM and MM parts. cuni.cz | Used in programs that can directly access both QM and MM data for effective evaluation of interaction terms. cuni.cz |

| Indirect Approach | The bulk of calculations are performed at the classical MM level, and the results are then "corrected" to a QM/MM level of theory to obtain QM/MM free energies. nih.gov | Popular for achieving QM/MM free energies efficiently by leveraging extensive classical simulations. nih.gov |

| Replica-Exchange Enveloping Distribution Sampling (RE-EDS) | An enhanced sampling technique combined with a QM/MM scheme to efficiently calculate free-energy differences. nih.gov | Calculating hydration free energies and investigating the effect of different QM and MM models on accuracy. nih.gov |

Stereochemical Control and Diastereoselectivity in 1,4-Oxazepane (B1358080) Synthesis

The synthesis of chiral, polysubstituted 1,4-oxazepanes with high levels of stereochemical control is a significant challenge. The stereochemistry of the final product is often influenced by the stereocenters present in the starting materials and the stereoselectivity of the key cyclization step.

An effective strategy for synthesizing enantiopure polysubstituted oxazepanes involves a regio- and stereoselective 7-endo cyclization through haloetherification. acs.org In this approach, the initial stereocenters are often derived from the chiral pool, ensuring the final product is enantiopure. acs.org Subsequent stereocenters are introduced through substrate induction during the cyclization. acs.org Computational and experimental studies have shown that the stereochemistry of the starting alkene is transferred to the product, indicating that the stereoselectivity is primarily controlled by the conformation of the substrate. acs.org The diastereoselectivity, or the preference for a particular diastereoisomer, can be influenced by the existing stereocenters in the amino alcohol precursor. acs.org

In other synthetic approaches, such as the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the reaction can yield a mixture of inseparable diastereomers. nih.govrsc.org The ratio of these diastereomers is dependent on the substitution pattern of the starting materials. nih.govrsc.org In some cases, subsequent chemical transformations, like the catalytic hydrogenation of a nitro group, can improve the separability of the resulting diastereomeric anilines, allowing for the isolation and characterization of the major isomers. rsc.org

Rearrangement Mechanisms in Oxazepane Chemistry

Rearrangements can be either desired transformations or unwanted side reactions in the synthesis of heterocyclic compounds. Understanding these mechanisms is key to controlling reaction outcomes.

While Pinacol-like rearrangements are a known class of reactions, the literature reviewed points to other types of complex rearrangements in the chemistry of oxazepanes and related heterocycles. For instance, the synthesis of certain 1,4-oxazepane-2,5-diones has been challenging due to the potential for rearrangement of intermediates like N-(3-hydroxyacyl)-L-homoserine lactones. researchgate.net Computational studies have been used to validate the preferential formation of certain rearranged products, suggesting that some proposed natural product structures containing an oxazepine ring may be unstable and prone to rearrangement. researchgate.net

Mechanistic studies, supported by DFT calculations, have also been conducted on multistep rearrangement cascades. For example, the deprotonation of certain alkynyl imines can initiate a cascade leading to the formation of azepine or aniline (B41778) derivatives. nih.gov These complex transformations highlight the intricate mechanistic possibilities in heterocyclic chemistry, where experimental confirmation of computationally predicted intermediates and pathways is crucial for a complete understanding. nih.gov

Structural Elucidation and Conformational Analysis of 7 Phenyl 1,4 Oxazepane Derivatives

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. For derivatives of the 1,4-oxazepane (B1358080) scaffold, a combination of techniques is employed to confirm the covalent framework, identify functional groups, and probe the molecule's conformational dynamics in solution.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and infer stereochemical relationships.

One-dimensional NMR spectra provide primary evidence for the presence and electronic environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

In the ¹H NMR spectrum of a 7-phenyl-1,4-oxazepane derivative, the protons of the seven-membered ring typically appear as complex multiplets in the aliphatic region. For instance, in related benzoxazepine structures, the methylene (B1212753) (CH₂) groups of the oxazepane ring exhibit signals around 4.4-4.6 ppm. amazonaws.com The proton at the C7 position, being a benzylic methine proton (CH), would be expected to resonate further downfield, coupled to both the adjacent ring protons and the protons on the phenyl group. The protons of the phenyl ring itself typically appear in the aromatic region, between 7.0 and 8.0 ppm. The N-H proton, if present and not exchanged with the solvent, would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information. The aliphatic carbons of the 1,4-oxazepane ring are expected in the range of 45-70 ppm. Specifically, in similar benzoxazepine systems, methylene carbons have been observed at approximately 47.3 ppm and 68.8 ppm. amazonaws.com The benzylic carbon at C7, attached to the phenyl ring, would be shifted downfield. The carbons of the phenyl ring would produce a set of signals in the aromatic region, typically between 120 and 145 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| N-H | 1.5 - 4.0 (broad) | - | Secondary amine proton |

| C2-H₂ | ~3.0 - 3.5 | ~45 - 50 | Methylene adjacent to Nitrogen |

| C3-H₂ | ~3.8 - 4.2 | ~65 - 70 | Methylene adjacent to Oxygen |

| C5-H₂ | ~2.8 - 3.2 | ~48 - 55 | Methylene adjacent to Nitrogen |

| C6-H₂ | ~1.9 - 2.5 | ~35 - 40 | Aliphatic Methylene |

| C7-H | ~4.5 - 5.0 | ~75 - 85 | Benzylic Methine |

| Phenyl C-H (ortho, meta, para) | 7.2 - 7.6 | 125 - 130 | Aromatic protons |

| Phenyl C (ipso) | - | 140 - 145 | Quaternary aromatic carbon |

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms and probing their spatial relationships. For complex structures like 1,4-oxazepane derivatives, a full suite of 2D experiments is often required for complete assignment. nih.govrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include those from the C7-H proton to the ipso-, ortho-, and meta-carbons of the phenyl ring, and to carbons C5 and C6 of the oxazepane ring, thus confirming the connection point of the phenyl substituent. rsc.org

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a coupled spin system. It is particularly useful for identifying all protons belonging to the seven-membered ring, as they form a continuous network of couplings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for studying the conformation and stereochemistry of a molecule. nih.govrsc.org For this compound, NOESY can reveal the relative orientation of the phenyl group with respect to the oxazepane ring by showing correlations between the ortho-protons of the phenyl ring and specific protons on the seven-membered ring. rsc.org

Seven-membered rings are conformationally flexible and can exist in several low-energy forms, such as chair, boat, and twist-boat conformations. researchgate.net NMR analysis, particularly the measurement of vicinal ¹H-¹H coupling constants and the interpretation of NOESY data, provides powerful insights into the dominant conformation in solution. nih.govrsc.org

For substituted 1,4-oxazepane rings, analysis has indicated that the scaffold often exists in the most energetically favorable chair conformation. rsc.org The specific values of the coupling constants between adjacent protons (e.g., H5, H6, and H7) can be used in conjunction with the Karplus equation to estimate the dihedral angles between them, which are characteristic of a particular ring conformation. Furthermore, the presence or absence of specific cross-peaks in the NOESY spectrum can confirm spatial proximities consistent with a particular conformer, such as an axial or equatorial orientation of the phenyl group at the C7 position.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key functional groups are the secondary amine (N-H), the ether (C-O-C), the phenyl group (aromatic C-H and C=C), and aliphatic C-H bonds.

The spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹, which is typically sharper and less intense than an alcohol O-H band. pressbooks.pub The C-O-C stretching vibration of the ether functional group usually results in a strong, characteristic band in the 1000-1300 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. libretexts.org Bending vibrations for the substituted phenyl ring can also provide information about the substitution pattern in the 675-900 cm⁻¹ region. pressbooks.pub

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH) |

| 1600, 1450-1500 | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | C-O Stretch | Ether |

| 1250 - 1350 | C-N Stretch | Amine |

| 675 - 900 | C-H Bend (out-of-plane) | Aromatic Substitution |

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₅NO), the molecular weight is 177.24 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured, which helps to confirm the molecular formula. amazonaws.com

Due to the presence of a single nitrogen atom, the molecular ion peak (M⁺) in the mass spectrum would have an odd m/z value, consistent with the Nitrogen Rule. miamioh.edu The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for 1,4-oxazepane derivatives would involve alpha-cleavage, which is the cleavage of a bond adjacent to a heteroatom. libretexts.org

Plausible fragmentation patterns for this compound include:

Alpha-cleavage next to the nitrogen: This could lead to the cleavage of the C2-C3 bond or the C5-C6 bond within the ring.

Alpha-cleavage next to the oxygen: Cleavage of the C2-C3 or C6-C7 bond.

Loss of the phenyl group: Cleavage of the C7-phenyl bond would result in a fragment at m/z 100 (M - 77), corresponding to the protonated 1,4-oxazepane ring, and a stable phenyl cation or radical.

Ring cleavage: A common pathway for cyclic ethers and amines involves the cleavage of the ring to form stable radical cations. miamioh.edu For example, cleavage could result in the formation of a stable benzylic cation at m/z 91 (the tropylium ion).

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 100 | [M - C₆H₅]⁺ | Loss of phenyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzylic fragment) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-Ray Crystallography for Solid-State Structure Determination

Single Crystal X-Ray Diffraction for Absolute and Relative Stereochemistry

Single crystal X-ray diffraction (SCXRD) is an exceptionally powerful analytical technique for the unambiguous determination of a molecule's chemical structure, including its connectivity and the spatial arrangement of its atoms. For chiral molecules like many this compound derivatives, SCXRD is invaluable for establishing both relative and absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, from which the atomic positions can be precisely located. mdpi.com

This method has been successfully used to confirm the stereochemistry of various heterocyclic compounds, including those with oxazepine rings. nih.gov For instance, in studies of related benzimidazole fused-1,4-oxazepines, SCXRD analysis was used to unambiguously confirm the stereochemistry of the synthesized molecules. nih.gov Similarly, the structures of complex benzoxazepine derivatives have been confirmed by obtaining X-ray crystal structures after successful diffraction of the compound crystals. amazonaws.com The resulting data provides definitive proof of the molecular conformation and the configuration of stereocenters.

Table 1: Example Crystallographic Data for a Fused 1,4-Oxazepine (B8637140) Derivative

| Parameter | Value |

| Chemical Formula | C₁₉H₂₀ClN₃O |

| Crystal System | Orthorhombic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Z | 2 |

| R-factor | 0.0580 |

Structural Data from Crystallography Open Database (COD) for 1,4-Oxazepane Derivatives

The Crystallography Open Database (COD) is a public-domain collection of crystal structures for organic, inorganic, and metal-organic compounds. crystallography.net It serves as a valuable open-access resource for researchers to find and utilize crystallographic data. crystallography.net A search of the COD can reveal if crystal structures for this compound or its derivatives have been previously determined and deposited. Such data, when available, provides a wealth of information for comparative structural analysis and computational modeling. As of September 2025, the COD contained over 528,000 entries. crystallography.net

Table 2: Search Results for "1,4-Oxazepane" in the Crystallography Open Database (COD)

| Query | Number of Entries Found | Representative Compounds |

| 1,4-Oxazepane | 0 | Not Applicable |

| Oxazepine | >10 | Various fused and substituted oxepine/oxazepine systems |

A direct search for "1,4-Oxazepane" did not yield specific results, though entries for related "oxazepine" structures exist, indicating that while crystallographic data for the broader family is available, data for the specific this compound scaffold may be limited within this database.

Computational Approaches to the Conformational Landscape

While X-ray crystallography provides a static picture of the molecule in the solid state, computational methods are essential for exploring the full range of conformations that a flexible molecule like this compound can adopt in solution or in a biological environment.

Quantum Chemical Calculations for Conformational Energy Minima

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate molecular structures and energies. These methods can be used to perform a conformational search, identifying all possible low-energy structures (conformational minima) of a molecule. By calculating the relative energies of these conformers, the most stable or predominant conformations can be predicted.

This approach is often used in conjunction with experimental data. For example, the molecular structure of benzimidazole-tethered oxazepine hybrids has been calculated using the B3LYP/6–31G(d,p) method, and the results were found to be in good agreement with their X-ray structures. nih.gov This correlation between calculated and experimental data provides confidence in the computational model. Such calculations can determine optimized geometric parameters like bond lengths and angles, which can then be compared to crystallographic data. nih.gov The process typically involves generating multiple initial conformations, optimizing their geometries to find energy minima, and then calculating their thermodynamic properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility of the this compound ring system and the phenyl substituent, revealing how the molecule moves, bends, and twists.

MD simulations are particularly useful for understanding how a molecule's conformation might change upon interaction with other molecules, such as a biological receptor. researchgate.net For instance, simulations of related oxadiazole derivatives have been used to confirm the stability of protein-ligand complexes over a timescale of 100 nanoseconds. mdpi.com These simulations can provide insights into the stability of specific conformations and the energy barriers between them, offering a more complete picture of the molecule's conformational landscape than static calculations alone. pensoft.net

Role of 1,4 Oxazepane Scaffolds in Organic Synthesis and Chemical Space Exploration

Scaffold Design for Chemical Library Assembly

The design of molecular scaffolds is a cornerstone of modern drug discovery, providing a framework for the systematic development of chemical libraries. The 1,4-oxazepane (B1358080) core, particularly when substituted with a phenyl group at the 7-position, offers a three-dimensional architecture that is desirable for creating molecules with diverse spatial arrangements. This structural complexity is a key factor in exploring a wider range of biological targets.

The synthesis of functionalized azepane and oxepane scaffolds has been a focus of research for their potential use in library synthesis. nih.gov The inclusion of the 7-phenyl group provides a lipophilic domain and a site for further modification, making the 7-Phenyl-1,4-oxazepane scaffold a valuable starting point for combinatorial chemistry. The development of synthetic routes to chiral 1,4-oxazepane derivatives further enhances the potential for creating stereochemically diverse libraries. nih.gov

Functionalization and Derivatization Strategies for 1,4-Oxazepane Cores

The utility of the 1,4-oxazepane scaffold, including the 7-phenyl derivative, is greatly expanded by the ability to introduce a variety of functional groups at different positions of the ring. General strategies for the functionalization of heterocyclic cores are often applicable to the 1,4-oxazepane system.

One common approach involves the modification of the nitrogen atom at the 4-position. This can be achieved through N-alkylation, N-acylation, or reductive amination reactions, allowing for the introduction of a wide array of substituents. These modifications can significantly alter the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and basicity, which are critical for their potential biological activity.

Furthermore, the synthesis of derivatives such as 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones highlights the potential for functionalization at other positions on the oxazepane ring. researchgate.net The presence of a hydroxyl group and a ketone in this derivative provides handles for a variety of subsequent chemical transformations, including esterification, etherification, and reactions involving the carbonyl group.

Exploration of Underexplored Chemical Space with 1,4-Oxazepane Analogues

The exploration of novel chemical space is a critical endeavor in the quest for new therapeutic agents. Seven-membered heterocyclic rings like 1,4-oxazepane are considered to be in an underexplored region of chemical space compared to the more common five- and six-membered rings. nih.gov The synthesis and derivatization of this compound and its analogues contribute to populating this valuable area of chemical diversity.

By creating libraries of compounds based on the this compound scaffold, chemists can investigate structure-activity relationships in a systematic manner. The conformational flexibility of the seven-membered ring, combined with the diverse substituents that can be introduced, allows for the generation of molecules with unique shapes and pharmacophoric features. This exploration can lead to the identification of novel ligands for a variety of biological targets.

Heterocyclic Synthesis Applications Utilizing 1,4-Oxazepanes as Intermediates

Beyond their direct use in chemical libraries, 1,4-oxazepanes can also serve as versatile intermediates in the synthesis of other complex heterocyclic systems. The inherent reactivity of the 1,4-oxazepane ring allows for various ring-opening, ring-contraction, and ring-transformation reactions.

While specific examples detailing the use of this compound as a synthetic intermediate are not extensively documented in publicly available literature, the general principles of heterocyclic chemistry suggest its potential in this area. For instance, cleavage of the ether linkage or transformations involving the amino group could provide access to functionalized acyclic compounds that can then be cyclized to form different heterocyclic rings. The phenyl group at the 7-position can also influence the reactivity and regioselectivity of such transformations. The development of new synthetic methodologies will likely expand the utility of this compound as a building block in the synthesis of novel heterocyclic structures. researchgate.net

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 6-Hydroxy-7-phenyl-1,4-oxazepan-5-one |

Interactive Data Table: Physicochemical Properties of this compound Hydrochloride

Below are the predicted physicochemical properties for the hydrochloride salt of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO | PubChem uni.lu |

| Molecular Weight | 213.7 g/mol | PubChem uni.lu |

| XlogP3 | 1.3 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 2 | PubChem uni.lu |

| Rotatable Bond Count | 1 | PubChem uni.lu |

| Exact Mass | 213.091991 | PubChem uni.lu |

| Monoisotopic Mass | 213.091991 | PubChem uni.lu |

| Topological Polar Surface Area | 21.3 Ų | PubChem uni.lu |

| Heavy Atom Count | 14 | PubChem uni.lu |

| Formal Charge | 0 | PubChem uni.lu |

| Complexity | 164 | PubChem uni.lu |

Analytical Methodologies for Characterization in Research Settings

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in the synthetic and medicinal chemistry laboratory for the separation, identification, and purification of chemical compounds. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and molecular weight. For 7-Phenyl-1,4-oxazepane, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for assessing purity and isolating the compound from reaction mixtures and byproducts.

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the characterization of this compound. It is frequently utilized to determine the purity of a sample by separating the main compound from any impurities. rsc.org In the context of substituted oxazepanes, reverse-phase HPLC (RP-HPLC) is a common modality. rsc.org

In a typical RP-HPLC setup for a phenyl-substituted heterocyclic compound, a nonpolar stationary phase (such as a C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound will exhibit strong absorbance at specific wavelengths, typically around 254 nm. researchgate.net For purity analysis, the peak area of the main compound is compared to the total area of all peaks in the chromatogram. rsc.org

For chiral molecules such as this compound, which may exist as enantiomers, chiral HPLC is essential for separating and quantifying the individual enantiomers. This is often accomplished using a chiral stationary phase (CSP), such as those based on Daicel Chiralpak columns. nih.gov The mobile phase in chiral HPLC is typically a mixture of alkanes (like heptane) and an alcohol (such as isopropanol). nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Reverse-Phase HPLC | Chiral HPLC |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Daicel Chiralpak IA, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water | Heptane/Isopropanol (95:5 v/v) nih.gov |

| Flow Rate | 1.0 mL/min | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm researchgate.net | UV at 254 nm |

| Temperature | 25 °C | 25 °C nih.gov |

Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. For this compound, GC can be employed to assess its purity, particularly with respect to volatile impurities. The sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with the stationary phase.

A flame ionization detector (FID) is commonly used in GC for organic compounds, as it offers high sensitivity. The choice of column is critical, with fused silica (B1680970) capillary columns coated with a variety of stationary phases (e.g., polysiloxanes of varying polarity) being the standard. The temperature of the column can be held constant or programmed to increase over the course of the analysis to facilitate the elution of less volatile compounds.

Table 2: Hypothetical GC Parameters for Purity Assessment of this compound

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS)

To gain more definitive structural information, chromatographic techniques are often coupled with mass spectrometry (MS) in what are known as hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for the analysis of compounds like this compound.

In an LC-MS system, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is a critical piece of data for confirming the identity of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.org

Various ionization techniques can be employed in LC-MS, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common for a wide range of organic molecules. The choice of ionization mode (positive or negative) will depend on the chemical nature of the analyte. For this compound, which contains a secondary amine, positive ion mode ESI would be expected to be effective, leading to the observation of the protonated molecule [M+H]⁺. Further fragmentation of this parent ion (MS/MS) can provide valuable structural information for confirmation of the compound's identity.

Table 3: Illustrative LC-MS Parameters for this compound

| Parameter | Value |

|---|---|

| Chromatography | As per Reverse-Phase HPLC (Table 1) |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) for HRMS |

| Scan Range | m/z 50-500 |

Q & A

Q. How should researchers handle non-reproducible results in synthetic pathways?

- Methodological Answer :

Audit Trails : Document all procedural deviations (e.g., humidity fluctuations).

Alternative Routes : Test parallel methods (e.g., microwave-assisted synthesis for faster kinetics).

Peer Review : Share protocols with collaborators for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.